L-Cysteine-15N

Stable Isotope Labeling Quality Control Mass Spectrometry

L-Cysteine-15N (CAS 204523-09-1) delivers ≥98 atom% 15N isotopic enrichment with ≥98% chemical purity, providing the essential +1 Da mass shift (M+1) that enables unambiguous spectral differentiation from endogenous 14N-cysteine in LC-MS and LC-FTICR MS quantification workflows. Unlike unlabeled L-cysteine, the spin-½ 15N nucleus produces detectable NMR signals for heteronuclear correlation experiments critical to protein structure determination. Co-elution of 15N/14N peptide pairs ensures identical ionization conditions for accurate isotope dilution analysis. Each batch includes a Certificate of Analysis supporting preclinical and clinical bioanalytical method validation. For research use only.

Molecular Formula C3H7NO2S
Molecular Weight 122.15 g/mol
CAS No. 204523-09-1
Cat. No. B579992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine-15N
CAS204523-09-1
Synonyms(R)-2-Amino-3-mercaptopropanoic-15N Acid;  (R)-Cysteine-15N;  2-Amino-3-mercaptopropionic-15N Acid;  Cystein;  Cysteine-15N;  Half-cystine-15N;  L-(+)-Cysteine-15N;  3-Mercapto-L-alanine-15N;  L-Cys-15N;  Thioserine-15N;  β-Mercaptoalanine-15N;  H-Cys-OH-15N; 
Molecular FormulaC3H7NO2S
Molecular Weight122.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i4+1
InChIKeyXUJNEKJLAYXESH-GZPBOPPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine-15N (CAS 204523-09-1): Stable Isotope-Labeled Amino Acid Specifications for Quantitative Analytical and Metabolic Research


L-Cysteine-15N is a stable isotope-labeled derivative of L-cysteine in which the natural nitrogen-14 atom is replaced with the nitrogen-15 isotope, resulting in a molecular mass shift of +1 Da (M+1) relative to unlabeled L-cysteine . Commercial preparations of this compound are supplied as a solid with isotopic enrichment specifications of ≥98 atom % 15N and chemical purity (CP) of ≥98%, with optical activity confirmed at [α]20/D +6.5° (c = 2 in 5 M HCl) . This isotopically labeled cysteine is intended exclusively for research applications including mass spectrometry-based quantification, NMR spectroscopy, and metabolic flux analysis .

Why Unlabeled L-Cysteine Cannot Substitute for L-Cysteine-15N in Quantitative MS and NMR Workflows


In quantitative mass spectrometry and NMR spectroscopy applications, unlabeled (natural abundance 14N) L-cysteine cannot be substituted for L-Cysteine-15N because the analytical methods rely fundamentally on the mass difference and isotopic distinctness of the labeled compound. In MS-based quantification, the 15N-labeled peptide yields a +1 Da mass shift per nitrogen atom relative to its 14N counterpart, enabling unambiguous spectral differentiation and precise relative abundance measurements without chromatographic interference [1]. In NMR spectroscopy, the 15N nucleus (spin-½) provides a detectable NMR signal absent in the predominant 14N isotope (spin-1, quadrupolar), making 15N-labeling essential for heteronuclear correlation experiments used in protein structure determination [2]. Substitution with unlabeled material would collapse the analytical distinction between internal standard and analyte in MS workflows and eliminate the NMR signal required for backbone resonance assignment.

Quantitative Differentiation of L-Cysteine-15N: Isotopic Purity, Chromatographic Performance, and Mass Shift Specifications


Isotopic Enrichment Specification: L-Cysteine-15N vs. Natural Abundance Baseline

Commercial L-Cysteine-15N (CAS 204523-09-1) is supplied with a specified isotopic purity of ≥98 atom % 15N, representing >270-fold enrichment over the natural 15N abundance of 0.36 atom % found in unlabeled L-cysteine . This enrichment level exceeds the minimum threshold (typically 95 atom %) required for reliable quantification in isotope dilution mass spectrometry, where incomplete isotopic enrichment introduces systematic error in concentration calculations [1].

Stable Isotope Labeling Quality Control Mass Spectrometry

Chromatographic Co-Elution Behavior: 15N-Labeled vs. 14N-Labeled Cysteine-Containing Peptides in Reversed-Phase LC-MS

In reversed-phase liquid chromatography coupled to mass spectrometry, peptides derived from 15N-metabolically labeled proteins (including cysteine-containing polypeptides) exhibit no significant isotope-dependent chromatographic shift relative to their 14N-labeled counterparts [1]. This contrasts with deuterium (2H)-labeled peptides, which frequently display measurable retention time differences of several seconds to minutes that can compromise co-elution-based quantification accuracy [2].

Quantitative Proteomics LC-MS Isotope Effects

Mass Shift Characteristics: L-Cysteine-15N (M+1) vs. Multi-Isotope Cysteine Analogs (M+4 and M+2)

L-Cysteine-15N produces an M+1 mass shift relative to unlabeled L-cysteine, distinguishing it from L-Cysteine-13C3,15N (M+4 shift, Sigma 658057) and L-Cysteine-3,3-d2 (M+2 shift, Sigma 574600) . The M+1 shift is sufficient for single-amino-acid tracing and internal standardization in targeted MS assays without introducing the increased synthetic complexity and cost associated with multi-site labeling .

Mass Spectrometry Internal Standard Isotopic Purity

NMR Spectral Characteristics: 15N-Labeled Cysteine Residues vs. Unlabeled Cysteine in Protein Structure Determination

In 15N NMR spectroscopy of oxidized and reduced putidaredoxin preparations, selectively 15N-labeled cysteine residues produce characteristically different spectral signatures between oxidation states, with measurable differences in 15N chemical shifts and spin-lattice relaxation times (T1) [1]. Unlabeled (natural abundance 14N) cysteine residues are NMR-silent in heteronuclear correlation experiments because 14N (spin-1) has a quadrupole moment that causes extremely rapid relaxation and line broadening, precluding detection under standard solution NMR conditions [2].

Protein NMR Structural Biology Isotopic Labeling

Chemical Purity and Batch Traceability: L-Cysteine-15N vs. Unlabeled L-Cysteine

Commercial L-Cysteine-15N is supplied with a minimum chemical purity specification of ≥98% (CP) . This purity level is verified through batch-specific Certificate of Analysis (CoA) documentation, enabling lot-to-lot traceability and compliance with GLP/GMP documentation requirements . In contrast, generic unlabeled L-cysteine intended for biochemical or cell culture applications may be supplied with lower purity grades (e.g., ≥97% or reagent grade) that lack the isotopic enrichment verification required for quantitative analytical workflows.

Quality Assurance Analytical Standards Batch Consistency

Metabolic Flux Analysis Throughput: 15N-Labeled Amino Acids vs. 13C-Only Labeling

In 13C-metabolic flux analysis, the incorporation of 15N-labeled amino acids accelerates the analysis of hydrolyzed biomass and increases the coverage of quantifiable isotopomers compared to 13C-only labeling strategies [1]. NMR experiments exploiting the 15N nucleus combined with Hα-13CO correlation experiments achieved accuracy and precision within 1% for isotopomer abundance measurements in cellular biomass hydrolysates [1].

Metabolic Flux Analysis Fluxomics NMR Spectroscopy

L-Cysteine-15N: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Quantitative Proteomics: Internal Standard for Cysteine-Containing Peptide Abundance Measurements

L-Cysteine-15N is suitable as an internal standard or metabolic labeling agent for quantitative proteomic analysis of cysteine-containing polypeptides. The co-elution of 15N- and 14N-labeled peptide pairs without significant chromatographic shift ensures that both species experience identical ionization and matrix conditions, producing the expected 1:1 area ratio for accurate relative quantification [1]. This application leverages the M+1 mass shift for unambiguous spectral differentiation in LC-MS and LC-FTICR MS workflows.

Protein NMR Spectroscopy: Selective Labeling of Cysteine Residues for Structure and Dynamics Studies

L-Cysteine-15N can be incorporated into proteins via selective labeling or uniform metabolic labeling to enable 15N NMR spectroscopy for structural and dynamic characterization. The 15N nucleus provides a detectable signal in heteronuclear correlation experiments, permitting measurement of 15N chemical shifts, spin-lattice relaxation times (T1), and temperature-dependent spectral changes in cysteine-containing proteins, including those with iron-sulfur clusters [2]. The ≥98 atom % 15N enrichment ensures adequate signal-to-noise for multidimensional NMR experiments.

Metabolic Flux Analysis: Tracing Nitrogen Incorporation into Cysteine-Derived Metabolites

L-Cysteine-15N can be used as a tracer in metabolic flux studies to map nitrogen assimilation pathways and quantify fluxes through cysteine-dependent metabolic networks. The 15N label enables tracking of nitrogen atom fate in downstream metabolites including glutathione, taurine, and hydrogen sulfide . In combination with 13C-labeling, 15N-labeled amino acids increase isotopomer coverage and accelerate biomass hydrolysate analysis in fluxomics experiments [3].

Bioanalytical Method Validation: Isotope Dilution Mass Spectrometry Calibrator

L-Cysteine-15N can serve as an isotope dilution internal standard for the absolute quantification of L-cysteine in biological matrices (plasma, tissue homogenates, cell lysates). The ≥98 atom % 15N isotopic purity minimizes residual 14N background that would otherwise compromise calibration curve linearity and lower limit of quantification (LLOQ) . Batch-specific Certificate of Analysis documentation supports regulatory-compliant method validation for preclinical and clinical bioanalysis.

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